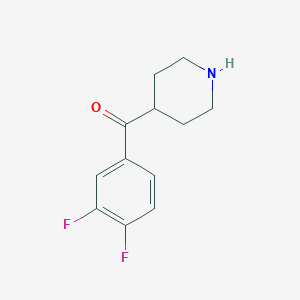

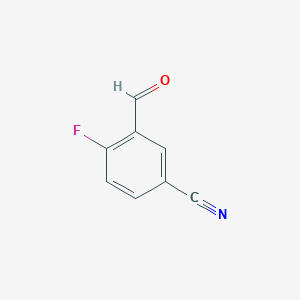

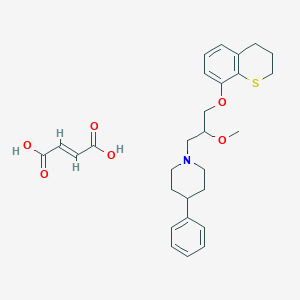

(3,4-Difluorophenyl)(piperidin-4-yl)methanone

Overview

Description

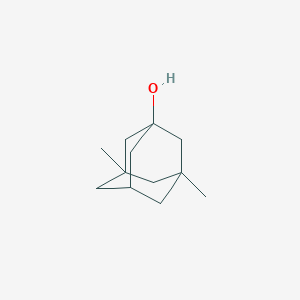

The compound "(3,4-Difluorophenyl)(piperidin-4-yl)methanone" is a piperidine derivative, which is a class of compounds known for their various biological properties and significance in medicinal chemistry. Piperidine derivatives are often explored for their potential as drug candidates, particularly in the search for new treatments for diseases such as tuberculosis and cancer.

Synthesis Analysis

The synthesis of piperidine derivatives can involve modified Mannich condensation reactions, as seen in the synthesis of a related compound, 3,5-dimethyl-2,6-bis(2,4-dichlorophenyl) piperidin-4-one . Another example includes the condensation of piperidin-4-yl]-diphenyl-methanol with specific sulfonyl chlorides to obtain compounds like 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol . These methods typically yield crystalline solids that can be characterized by various spectroscopic techniques and X-ray crystallography.

Molecular Structure Analysis

The molecular structure of piperidine derivatives is often characterized using techniques such as IR, NMR, LC-MS, and X-ray diffraction studies . The piperidine ring commonly adopts a chair conformation, which can influence the overall stability and reactivity of the molecule. The presence of substituents on the phenyl ring, such as fluorine or chlorine atoms, can lead to deshielding effects observed in NMR studies due to interactions with adjacent protons .

Chemical Reactions Analysis

Piperidine derivatives can participate in various chemical reactions, depending on their functional groups and substituents. The reactivity can be influenced by the electronic properties of the molecule, which can be evaluated using computational methods such as Density Functional Theory (DFT) . The frontier molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the reactivity of the compound. The energy gap between these orbitals can indicate the chemical stability and reactivity of the molecule .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, including "(3,4-Difluorophenyl)(piperidin-4-yl)methanone," can be deduced from their molecular structure and electronic characteristics. The crystallographic data can reveal the solid-state arrangement and intermolecular interactions, which are important for understanding the compound's stability and potential bioactivity . Theoretical UV-visible spectrums and topological parameters obtained from computational studies can provide insights into the electronic properties and potential biological interactions of the compound .

Scientific Research Applications

Potential Applications in Environmental Science and Technology

Compounds with structural similarities to "(3,4-Difluorophenyl)(piperidin-4-yl)methanone" may find applications in environmental science. For example, methanotrophs, bacteria that metabolize methane, could potentially be engineered to produce valuable compounds from methane, a greenhouse gas. This could include applications in bioremediation, biosensors, and direct electricity generation from live cultures, indicating a broader scope for environmental and energy-related research applications (Strong, Xie, & Clarke, 2015).

Applications in Energy and Fuel Cell Technology

Compounds structurally related to "(3,4-Difluorophenyl)(piperidin-4-yl)methanone" could be involved in research related to energy production and fuel cell technology. For instance, research on methanol as a fuel demonstrates its potential for use in direct methanol fuel cells (DMFCs), highlighting the importance of catalysts in enhancing methanol oxidation efficiency. This research area explores the barriers to methanol use in fuel cells and seeks solutions to improve methanol-impermeable polymer electrolytes and other catalysts for energy-efficient applications (Heinzel & Barragán, 1999).

Implications in Pharmacology and Toxicology

While the specific research on "(3,4-Difluorophenyl)(piperidin-4-yl)methanone" was not found, similar compounds often undergo pharmacological and toxicological evaluations. The study of synthetic cannabinoids, for example, demonstrates the process of analyzing the effects of novel compounds on the human body, including observing physiological and behavioral effects in clinical cases. This research is crucial for understanding the potential therapeutic uses and risks associated with new chemical entities (Adamowicz et al., 2017).

Safety And Hazards

The compound has several hazard statements: H302, H315, H319, H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name |

(3,4-difluorophenyl)-piperidin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F2NO/c13-10-2-1-9(7-11(10)14)12(16)8-3-5-15-6-4-8/h1-2,7-8,15H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXQMAQQVRQINKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=O)C2=CC(=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40562899 | |

| Record name | (3,4-Difluorophenyl)(piperidin-4-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40562899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3,4-Difluorophenyl)(piperidin-4-yl)methanone | |

CAS RN |

149452-43-7 | |

| Record name | (3,4-Difluorophenyl)(piperidin-4-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40562899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(6R)-2,2,6-Trimethyl-1-oxaspiro[2.5]octan-4-one](/img/structure/B133676.png)

![2,2,2-Trifluoro-1-imidazo[2,1-b][1,3]thiazol-5-ylethanone](/img/structure/B133705.png)